molecular formula C7H6FN3 B1378251 5-Amino-5-fluoro-indazole CAS No. 1360963-10-5

5-Amino-5-fluoro-indazole

Cat. No. B1378251
CAS RN: 1360963-10-5
M. Wt: 151.14 g/mol
InChI Key: DGECTWQQSPPPRB-UHFFFAOYSA-N
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Description

“5-Amino-5-fluoro-indazole” (AFI) is an indazole derivative that has been the subject of extensive research in the fields of medicinal chemistry and drug discovery. Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . It is a structurally diverse nucleus with a wide variety of biological properties .


Synthesis Analysis

The synthesis of indazoles, including 5-Amino-5-fluoro-indazole, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-Amino-5-fluoro-indazole is similar to that of indazole, which is a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The molecular formula of 5-Aminoindazole is C7H7N3 .

Scientific Research Applications

Antiproliferative Agent in Cancer Research

Indazole compounds have been studied for their antiproliferative activities against various cancer cell lines. For instance, N-phenyl-1H-indazole-1-carboxamides have shown potential in inhibiting tumor growth in leukemia, lung, colon, and other cancers .

PARP Enzyme Inhibition

Some indazole derivatives, such as 2-{4-[(Azetidine-3-carbonyl)-amino]-3-fluoro-phenyl}-5-fluoro-2H-indazole-7-carboxylic acid amide, have demonstrated excellent inhibition of the PARP enzyme, which is significant in the treatment of cancers with BRCA-1 deficiencies .

RIP2 Kinase Inhibition

Indazole-containing compounds like 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine have been identified as potent inhibitors of RIP2 kinase. This is relevant for developing treatments for chronic inflammatory diseases .

Safety and Hazards

5-Fluoro-1H-indazole is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored locked up and avoided from breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Indazole-containing derivatives, including 5-Amino-5-fluoro-indazole, have gained considerable attention in the field of medicinal chemistry . They have a wide variety of medicinal applications and are utilized in a diverse range of applications . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Mechanism of Action

Target of Action

Indazole derivatives, which include 5-amino-5-fluoro-indazole, have been found to possess a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors involved in inflammatory responses, cancer progression, and other pathological conditions .

Mode of Action

Indazole derivatives have been reported to inhibit key enzymes involved in inflammatory responses . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation . It is possible that 5-Amino-5-fluoro-indazole may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the reported anti-inflammatory activity of indazole derivatives , it is plausible that 5-Amino-5-fluoro-indazole may affect pathways related to inflammation. For example, the compound could potentially inhibit the production of prostaglandins, tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which are key mediators in inflammatory pathways .

Result of Action

Based on the reported activities of indazole derivatives, it can be inferred that 5-amino-5-fluoro-indazole may exert anti-inflammatory effects by inhibiting key mediators of inflammation . Additionally, the compound may have potential anticancer properties, as suggested by the reported antitumor activity of some indazole derivatives .

properties

IUPAC Name

5-fluoro-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGECTWQQSPPPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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